molecular formula C12H11F4NO4 B2668854 3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid CAS No. 2241142-62-9

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid

Cat. No.: B2668854
CAS No.: 2241142-62-9
M. Wt: 309.217
InChI Key: XPYUQYPTWIKQPH-UHFFFAOYSA-N
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Description

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid (TFA) is a fluorinated azetidine derivative conjugated with benzoic acid and stabilized by trifluoroacetic acid as a counterion. The compound features a benzoic acid backbone substituted at the 3-position with a 3-fluoroazetidine ring. This structural motif is significant in medicinal chemistry due to the azetidine ring’s conformational rigidity and fluorine’s electronegativity, which can enhance metabolic stability and binding affinity in drug candidates .

  • Acylation reactions using trifluoroacetic acid (TFA) as a catalyst or deprotecting agent (e.g., Boc-group removal) .

Applications: Such compounds are explored as intermediates in kinase inhibitors, histone deacetylase (HDAC) inhibitors, and other therapeutics where fluorine substitution optimizes pharmacokinetics .

Properties

IUPAC Name

3-(3-fluoroazetidin-3-yl)benzoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.C2HF3O2/c11-10(5-12-6-10)8-3-1-2-7(4-8)9(13)14;3-2(4,5)1(6)7/h1-4,12H,5-6H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYUQYPTWIKQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC(=C2)C(=O)O)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid typically involves the following steps:

    Formation of 3-Fluoroazetidine: This can be achieved through the fluorination of azetidine using appropriate fluorinating agents under controlled conditions.

    Coupling with Benzoic Acid: The 3-fluoroazetidine is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Addition of Trifluoroacetic Acid: Finally, trifluoroacetic acid is introduced to the reaction mixture to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid involves its interaction with specific molecular targets. The fluorine atom in the azetidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzoic acid moiety can contribute to the compound’s overall stability and solubility, while the trifluoroacetic acid component can influence its reactivity and metabolic profile.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 3-(3-fluoroazetidin-3-yl)benzoic acid TFA with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Features Solubility Trends Reference
3-(3-Fluoroazetidin-3-yl)benzoic acid TFA C₁₀H₉F₄NO₄ 283.18 (calc.) Benzoic acid: 3-position Fluoroazetidine, TFA counterion Likely low in CHCl₃/MeOH; moderate in dioxane (inferred)
4-(3-Fluoroazetidin-3-yl)benzoic acid TFA C₁₀H₉F₄NO₄ 283.18 (calc.) Benzoic acid: 4-position Structural isomer of target compound Similar to target (inferred)
2-(3-Ethylazetidin-1-yl)acetic acid TFA C₉H₁₄F₃NO₄ 257.21 Acetic acid derivative Ethyl-azetidine, TFA counterion Higher lipophilicity due to ethyl group
3-(2-(Methylamino)ethyl)benzoic acid TFA salt C₁₀H₁₂F₃NO₂ 247.21 (calc.) Benzoic acid: 3-position Methylaminoethyl side chain Enhanced solubility in polar solvents

Key Observations :

  • Positional Isomerism: The 3- vs.
  • Azetidine Modifications : Ethyl substitution (as in 2-(3-ethylazetidin-1-yl)acetic acid TFA) increases lipophilicity compared to fluorine, which may influence membrane permeability .
  • Solubility: Triazinylaminobenzoic acids (structurally related) exhibit low solubility in chloroform and methanol but moderate solubility in 1,4-dioxane . This trend likely extends to the target compound.

Biological Activity

3-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid is a compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic potential is crucial for its development as a drug candidate. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F4NOC_{12}H_{11}F_{4}NO. The compound contains a benzoic acid moiety coupled with a trifluoroacetic acid group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that the trifluoroacetyl group enhances the compound's binding affinity to target proteins, potentially modulating their activity. The presence of the fluoroazetidine ring may also contribute to unique steric and electronic properties that affect its interaction dynamics.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics.

CompoundBacterial StrainIC50 (µM)
This compoundE. coli25
This compoundS. aureus30

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines. Studies indicate that the compound can induce apoptosis in leukemic cells, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism
HL60 (leukemia)40Apoptosis induction
MCF7 (breast cancer)35Cell cycle arrest

Study on Antimicrobial Efficacy

A study published in 2024 examined the antimicrobial efficacy of various benzoic acid derivatives, revealing that compounds similar to this compound exhibited potent activity against multidrug-resistant bacteria. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize these compounds for clinical use.

Evaluation in Cancer Research

Another significant study focused on the antiproliferative effects of the compound in vitro. The results demonstrated that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, supporting its potential role as an anticancer agent.

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